Acetophenazine-d4 Dimaleate is a deuterated derivative of the antipsychotic drug acetophenazine, classified within the phenothiazine family. This compound is primarily utilized in research settings, particularly in the study of neurotransmission and receptor interactions. The presence of deuterium isotopes allows for advanced analytical techniques, such as mass spectrometry, providing insights into metabolic pathways and drug interactions.
Acetophenazine-d4 Dimaleate falls under the following categories:
The synthesis of Acetophenazine-d4 Dimaleate involves several steps typical of phenothiazine derivatives. The process includes the introduction of deuterium into the acetophenazine structure, followed by the formation of the dimaleate salt.
Acetophenazine-d4 Dimaleate has a complex molecular structure characterized by its phenothiazine backbone. The molecular formula is with a molecular weight of 647.73 g/mol .
Acetophenazine-d4 Dimaleate can participate in various chemical reactions typical for phenothiazine derivatives, including:
The stability of Acetophenazine-d4 Dimaleate under physiological conditions makes it suitable for in vivo studies where tracking metabolic pathways is essential.
Acetophenazine acts primarily as an antagonist at dopamine D2 receptors in the central nervous system. Its mechanism involves:
Research indicates that Acetophenazine-d4 Dimaleate retains similar pharmacodynamic properties to its non-deuterated counterpart, making it valuable for studying receptor interactions without altering biological pathways significantly .
Acetophenazine-d4 Dimaleate is primarily used in scientific research for:
Acetophenazine-d4 Dimaleate is a deuterated derivative of the antipsychotic compound acetophenazine, where four hydrogen atoms (protium; ¹H) are replaced by deuterium (²H or D) at specific molecular positions. The parent compound acetophenazine features a phenothiazine core—a tricyclic system comprising two benzene rings fused with a thiazine ring. A piperazine side chain is attached at the N10 position, terminated by an acetyl group (-CO-CH₃). The deuteration occurs exclusively at the four hydrogen atoms of the acetyl group's methyl moiety (-CO-CD₃), preserving the core pharmacophore while altering isotopic composition [4] [6]. The dimaleate salt form enhances water solubility, with maleic acid forming ionic bonds with the piperazine nitrogen atoms. This structural modification is visualized through techniques like nuclear magnetic resonance (NMR), where deuterium substitution eliminates corresponding ¹H-NMR signals, and mass spectrometry, which shows a +4 Da mass shift [6] [8].
Table 1: Key Structural Features of Acetophenazine-d4 Dimaleate
Structural Element | Description |
---|---|
Core Structure | Phenothiazine ring system with piperazine side chain |
Deuteration Site | Methyl group of acetyl moiety (-CO-CD₃) |
Salt Form | Dimaleate (two maleic acid molecules ionically bonded to piperazine nitrogens) |
Analytical Confirmation | NMR (signal loss at 2.5 ppm), MS (+4 Da shift) |
The IUPAC name for the non-deuterated parent molecule is 2-acetyl-10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazine. For the deuterated form, isotopic labeling follows IUPAC guidelines for specifying deuterium atoms. The systematic name is:(2,2,2-trideuterioacetyl)-10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazine dimaleate [6] [7].The designation "d4" indicates tetra-deuteration, while "dimaleate" denotes the salt formed with two equivalents of maleic acid ((Z)-but-2-enedioic acid). This nomenclature unambiguously identifies the deuteration site at the acetyl methyl group and distinguishes it from potential positional isomers. Isotopic labeling follows the "deuterio" prefix for substituted atoms, ensuring precise communication of molecular structure in scientific literature and regulatory documents [4] [7].
The molecular formula of Acetophenazine-d4 Dimaleate is C₃₁H₃₃D₄N₃O₁₀S, reflecting the incorporation of four deuterium atoms. This corresponds to a molecular weight of 647.73 g/mol [4] [6]. The non-deuterated form (acetophenazine free base) has a formula of C₂₃H₂₉N₃O₂S and a molecular weight of 411.56 g/mol. As a dimaleate salt, the additional mass arises from two maleic acid molecules (C₄H₄O₄ each), contributing 232.16 g/mol. The isotopic substitution increases the mass by 4 Da compared to the non-deuterated dimaleate salt (C₃₁H₃₇N₃O₁₀S; MW 643.70 g/mol) [7] [8]. This mass difference is critical for analytical identification using mass spectrometry, where the deuterated compound exhibits a distinct m/z peak at 648.73 ([M+H]⁺) compared to 644.70 for the protiated form [6].
The deuterated and non-deuterated forms of acetophenazine dimaleate exhibit nearly identical geometric and electronic structures due to the isotopic substitution’s minimal steric impact. However, key differences arise from the deuterium kinetic isotope effect (DKIE):
Table 2: Comparative Properties of Acetophenazine and Acetophenazine-d4 Dimaleate
Property | Non-Deuterated Form | Deuterated Form | Significance |
---|---|---|---|
Molecular Formula | C₃₁H₃₇N₃O₁₀S (salt) | C₃₁H₃₃D₄N₃O₁₀S | Mass spectrometry differentiation |
Molecular Weight | 643.70 g/mol | 647.73 g/mol | +4 Da shift |
C–X Bond Length | 1.14 Å (C–H) | 1.09 Å (C–D) | Altered vibrational frequency |
Bond Dissociation Energy | ~90 kcal/mol (C–H) | ~91.5 kcal/mol (C–D) | Slower oxidative metabolism |
logP | ~3.2 (predicted) | ~3.18 (predicted) | Negligible solubility impact |
Metabolic Vulnerability | High (C–H cleavage) | Reduced (C–D cleavage inhibited) | Improved pharmacokinetics potential |
The deuteration strategy specifically targets the acetyl group because it is a known metabolic "soft spot" in phenothiazines. Oxidative metabolism at methyl groups generates reactive aldehydes or carboxylic acids, which can cause off-target effects. By deuterating this group, Acetophenazine-d4 Dimaleate may maintain identical dopamine D2 receptor antagonism (primary pharmacology) while offering superior metabolic stability [1] [8]. This aligns with the broader "deuterium switch" approach in pharmaceutical design, where deuteration aims to refine pharmacokinetics without altering primary target engagement [1] [5].
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8